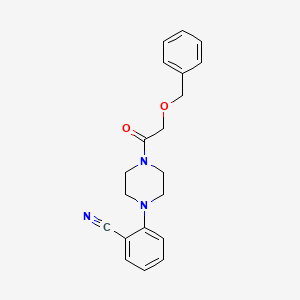

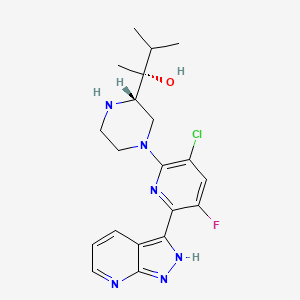

4-(4-(2-Naftil)pirimidin-2-il)piperidin-1-il)metanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

WAY-262611 es un compuesto químico reconocido por su actividad específica como inhibidor de la enzima Dickkopf-1 (DKK1), que antagoniza naturalmente la vía de señalización Wnt . Esta vía es esencial para procesos celulares que incluyen la proliferación, la diferenciación y la migración . WAY-262611 ha demostrado efectos terapéuticos en enfermedades como la osteoporosis y la enfermedad inflamatoria intestinal al activar la vía Wnt/β-catenina .

Aplicaciones Científicas De Investigación

WAY-262611 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de WAY-262611 implica la inhibición de DKK1, lo que mejora la actividad de señalización Wnt . Al bloquear DKK1, WAY-262611 facilita la activación de la vía Wnt/β-catenina, lo que lleva a una mayor actividad transcripcional de los genes diana de Wnt . Este efecto es significativo para estudiar procesos celulares como la diferenciación y el papel de las vías de señalización en el desarrollo celular .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The compound (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine interacts with the Wnt β-catenin cellular messaging system This system is crucial for various cellular processes, including cell growth, differentiation, and homeostasis

Cellular Effects

In cellular processes, (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine has been shown to influence cell function by interacting with the Wnt β-catenin pathway . This pathway plays a key role in cell signaling, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine involves its interaction with the Wnt β-catenin pathway . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression. The exact details of these interactions are still being studied.

Temporal Effects in Laboratory Settings

It has been observed to show a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration .

Dosage Effects in Animal Models

In animal models, the effects of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine have been observed to vary with different dosages . It has shown a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats .

Metabolic Pathways

It is known to interact with the Wnt β-catenin pathway , which is involved in various metabolic processes.

Métodos De Preparación

La síntesis de WAY-262611 implica la reacción de 1- (4- (2-naftalenil)-2-pirimidinil)piperidin-4-il)metanamina con varios reactivos en condiciones específicas . El compuesto se prepara típicamente en una solución de 0.5% de metilcelulosa/2% de Tween-80 para la administración oral en estudios con animales .

Análisis De Reacciones Químicas

WAY-262611 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, aunque las rutas de reacción detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción que involucran WAY-262611 son menos comunes.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando los grupos pirimidinil y piperidinil.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

WAY-262611 es único en su inhibición específica de DKK1 y activación de la vía Wnt/β-catenina . Compuestos similares incluyen:

XAV939: Un inhibidor de tankyrase que estabiliza axin y antagoniza la señalización Wnt.

IWR-1: Un inhibidor de la respuesta Wnt que estabiliza axin y promueve la degradación de β-catenina.

LGK974: Un inhibidor de porcupine que bloquea la secreción de ligandos Wnt.

Estos compuestos también se dirigen a la vía de señalización Wnt pero a través de diferentes mecanismos, lo que destaca la singularidad de WAY-262611 en su inhibición específica de DKK1 .

Propiedades

IUPAC Name |

[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLITPHIARVDJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine interact with the Wnt signaling pathway to affect bone formation?

A1: The research paper focuses on the discovery and preclinical development of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, identified as WAY-262611. This compound acts as a "wingless agonist," meaning it activates the Wnt signaling pathway. [] The Wnt pathway, particularly its beta-catenin dependent branch, plays a crucial role in regulating bone formation. [] While the specific interaction mechanism of WAY-262611 with the Wnt pathway isn't detailed in the provided abstract, its characterization as a "wingless agonist" suggests it mimics the action of Wnt ligands. This, in turn, likely leads to the stabilization and activation of beta-catenin, a protein that regulates gene expression and ultimately promotes bone formation. The study demonstrates that WAY-262611, when administered orally to ovariectomized rats, successfully increased the rate of trabecular bone formation in a dose-dependent manner. [] This highlights its potential as a therapeutic agent for bone disorders characterized by low bone mass or impaired bone formation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)